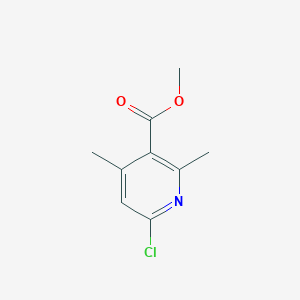

Methyl 6-chloro-2,4-dimethylnicotinate

Description

Significance of the Nicotinate (B505614) Scaffold in Heterocyclic Chemistry

The nicotinate scaffold, characterized by a pyridine (B92270) ring with a carboxylate group at the 3-position, is a fundamental structural motif in the field of heterocyclic chemistry. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a crucial component in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. numberanalytics.com Its unique electronic properties and versatility in synthesis make it a privileged structure in drug design. nih.gov Nicotinic acid, or 3-pyridinecarboxylic acid, is a vital B vitamin (niacin) and serves as a precursor to numerous biologically active molecules. belnauka.byresearchgate.net The incorporation of the nicotinate framework into larger molecules can significantly influence their pharmacological profiles, making it a subject of extensive research. nih.govresearchgate.net

Overview of Pyridine Ring Synthesis and Functionalization Strategies

The construction and modification of the pyridine ring are central to accessing a diverse range of nicotinate esters. Methodologies for pyridine synthesis can be broadly categorized into two main approaches: ring-construction reactions and the functionalization of a pre-existing pyridine ring. baranlab.org

Classical ring-construction methods often involve the condensation of carbonyl compounds, such as 1,5-dicarbonyls, with ammonia (B1221849) or its derivatives, followed by an oxidation step to form the aromatic ring. baranlab.orgacsgcipr.org More contemporary strategies employ transition metal-catalyzed reactions, such as [2+2+2] cycloadditions, which can offer improved yields and selectivity. numberanalytics.comacsgcipr.org The aza-Diels-Alder reaction, an inverse-demand [4+2] cycloaddition, has also become a favored method for building the pyridine core. baranlab.orgnih.gov

Once the pyridine ring is formed, functionalization allows for the introduction of various substituents. Key strategies include:

Electrophilic Substitution: The reaction of a pyridine derivative with an electrophile. numberanalytics.com

Nucleophilic Substitution: The reaction of a pyridine derivative with a nucleophile. numberanalytics.com

Cross-Coupling Reactions: The coupling of a pyridine derivative with other organic fragments, often catalyzed by transition metals like palladium or copper. numberanalytics.com

C-H Functionalization: The direct activation and modification of carbon-hydrogen bonds on the ring, which has emerged as a powerful tool for creating complex molecules, though achieving site-selectivity remains a challenge. nih.gov

Positional Isomerism and Substituent Effects in Pyridine-3-carboxylates

Pyridinecarboxylic acids exist as three primary positional isomers, defined by the location of the carboxylic acid group on the pyridine ring. wikipedia.org This seemingly simple structural change leads to distinct chemical identities and applications.

| Common Name | Systematic Name | Structure |

| Picolinic Acid | 2-Pyridinecarboxylic Acid | Carboxyl at C2 |

| Nicotinic Acid | 3-Pyridinecarboxylic Acid | Carboxyl at C3 |

| Isonicotinic Acid | 4-Pyridinecarboxylic Acid | Carboxyl at C4 |

Table 1: Positional Isomers of Pyridinecarboxylic Acid.

Research Landscape and Challenges in Accessing Poly-substituted Nicotinates

The synthesis of poly-substituted pyridines and their nicotinate derivatives presents significant challenges for synthetic chemists. A primary difficulty is achieving regioselectivity—the precise control over the position of incoming functional groups on the pyridine ring. nih.gov Many synthetic routes require multi-step sequences, which can be inefficient. acsgcipr.org

Furthermore, certain reactions can lead to the formation of complex polynuclear pyridine derivatives, complicating the isolation of the desired product. research-nexus.net The inherent reactivity of the pyridine ring and the influence of multiple substituents can lead to unexpected side reactions or low yields. research-nexus.net Overcoming the challenge of rapidly synthesizing multi-substituted or functionalized pyridines is an active area of research, with strategies like multicomponent reactions (MCRs) and novel catalytic systems being developed to improve efficiency and access to complex molecular architectures. nih.govrsc.org

Contextualizing Methyl 6-chloro-2,4-dimethylnicotinate within the Nicotinate Ester Family

This compound is a specific example of a poly-substituted nicotinate ester. Its structure consists of the core methyl nicotinate framework, which is functionalized with three additional groups: a chlorine atom at the 6-position and methyl groups at the 2- and 4-positions. This compound serves as a versatile building block or intermediate in organic synthesis. cymitquimica.com Its chemical properties and reactivity are a direct result of the combination of the nicotinate ester core and the specific substitution pattern on the pyridine ring.

Below are the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 1256789-09-9 |

| Systematic Name | Methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate |

| Synonyms | This compound |

Table 2: Chemical and Physical Properties of this compound. cymitquimica.comarkpharmtech.comuni.lu

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-7(10)11-6(2)8(5)9(12)13-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFOCFHFGZFNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)OC)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856963 | |

| Record name | Methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-09-9 | |

| Record name | Methyl 6-chloro-2,4-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 6 Chloro 2,4 Dimethylnicotinate

Retrosynthetic Disconnections and Strategic Planning for Polysubstituted Pyridines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. For Methyl 6-chloro-2,4-dimethylnicotinate, several logical disconnections of the pyridine (B92270) ring can be envisioned, each suggesting a different synthetic approach.

A primary disconnection strategy involves cleaving the bonds forming the pyridine ring, which points towards multi-component condensation reactions. For instance, disconnecting the C2-C3 and N1-C6 bonds suggests a Hantzsch-type synthesis, which would involve the condensation of a β-ketoester, an aldehyde, and a nitrogen source. Alternatively, disconnection at the C4-C5 and N1-C2 bonds might lead to a strategy involving the reaction of an enamine with an α,β-unsaturated carbonyl compound.

Another strategic consideration is the introduction of the substituents at specific positions. The chloro, methyl, and methoxycarbonyl groups on the pyridine ring of the target molecule can be introduced either as part of the initial ring-forming reaction or through subsequent functionalization of a pre-formed pyridine ring. The latter approach, however, can be complicated by issues of regioselectivity. Therefore, strategies that install the desired substituents during the cyclization step are often preferred for their efficiency and control.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Bonds Cleaved | Implied Precursors | Corresponding Synthetic Approach |

| Hantzsch-type | C2-C3, N1-C6, C4-C5 | β-ketoester, Aldehyde, Ammonia (B1221849) source | Hantzsch Dihydropyridine (B1217469) Synthesis |

| Enamine Condensation | C4-C5, N1-C2 | Enamine, α,β-Unsaturated carbonyl | Bohlmann-Rahtz or similar syntheses |

| Three-Component | Multiple | Varies (e.g., aldehyde, active methylene (B1212753) compound, nitrogen source) | Various hetero-cyclization protocols |

| Ring Transformation | N/A (pre-formed heterocycle) | Substituted Isoxazole (B147169) | Isoxazole-mediated ring transformation |

Classical and Contemporary Approaches to the Nicotinate (B505614) Ring System

The construction of the core nicotinate ring system can be achieved through a variety of classical and modern synthetic methods. These approaches often involve the condensation of acyclic precursors to form the six-membered heterocycle.

Adaptations of Hantzsch-Type Dihydropyridine Synthesis for Substituted Nicotinates

The Hantzsch dihydropyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.

For the synthesis of a polysubstituted nicotinate like this compound, a modified Hantzsch approach can be envisioned. This would require the careful selection of precursors to achieve the desired substitution pattern. For example, a β-ketoester bearing a chloro-substituent could be employed. However, the classical Hantzsch synthesis typically yields symmetrically substituted pyridines at the 2- and 6-positions. To achieve the specific 2,4,6-trisubstitution pattern of the target molecule, unsymmetrical precursors or a stepwise approach would be necessary. Modern variations of the Hantzsch reaction have been developed to overcome some of these limitations, including the use of solid supports and microwave-assisted synthesis to improve yields and reaction times.

Condensation Reactions Involving Enamines and Carbonyl Derivatives

Enamines, which are readily formed from the reaction of a ketone or aldehyde with a secondary amine, are versatile nucleophiles in organic synthesis. Their reaction with α,β-unsaturated carbonyl compounds provides a powerful method for the construction of substituted pyridines.

The Bohlmann-Rahtz pyridine synthesis is a notable example that utilizes the condensation of an enamine with an ethynylketone. This reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield a trisubstituted pyridine. A key advantage of this method is that it directly produces the aromatic pyridine ring without the need for a separate oxidation step. To apply this to the synthesis of this compound, an appropriately substituted enamine and an ethynylcarbonyl compound would be required.

Another relevant method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source. The reaction proceeds via a 1,5-dicarbonyl intermediate that cyclizes to form the pyridine ring. The versatility of the starting materials allows for the synthesis of a wide range of highly functionalized pyridines.

Three-Component Hetero-cyclization Protocols for Pyridine Formation

Modern organic synthesis increasingly relies on multi-component reactions (MCRs) due to their high atom economy and efficiency in building molecular complexity in a single step. Several three-component strategies have been developed for the synthesis of substituted pyridines.

These reactions often involve the one-pot condensation of an aldehyde, an active methylene compound (such as a β-ketoester or malononitrile), and a nitrogen source (like ammonium acetate). The specific choice of reactants allows for the controlled introduction of various substituents onto the pyridine ring. For the synthesis of this compound, a three-component reaction could potentially involve an appropriately substituted aldehyde, a β-ketoester, and an ammonia equivalent, converging to form the desired nicotinate skeleton in a highly efficient manner. The development of catalytic systems for these reactions has further expanded their scope and applicability.

Novel Synthetic Strategies for Introducing Specific Substituents

Beyond classical condensation reactions, novel synthetic strategies have emerged that allow for the construction of highly substituted pyridines through unique ring transformation pathways. These methods offer alternative disconnections and can provide access to substitution patterns that are difficult to achieve using traditional approaches.

Isoxazole-Mediated Ring Transformations to Access Substituted Nicotinates

A promising and innovative approach to the synthesis of substituted pyridines involves the ring transformation of isoxazoles. This strategy provides a unique entry into the pyridine ring system and allows for the introduction of diverse substituents.

One such method is the inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an enamine. rsc.org This reaction can be catalyzed by a Lewis acid, such as titanium tetrachloride, and leads to the formation of a substituted pyridine after a series of transformations including cycloaddition, ring-opening, and reduction. rsc.org The regioselectivity of this reaction is often high, providing a predictable route to specific substitution patterns. rsc.org

Another powerful isoxazole-based method involves a rhodium carbenoid-induced ring expansion. In this process, a rhodium carbenoid formally inserts across the N-O bond of an isoxazole. The resulting intermediate can then undergo rearrangement to form a 1,4-dihydropyridine, which is subsequently oxidized to the pyridine. This one-pot procedure represents a unique disconnection strategy for accessing highly functionalized pyridines.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki coupling for pyridine derivatives)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds in the synthesis of substituted pyridines. The synthesis of this compound can be envisaged via a regioselective Suzuki coupling of a di- or tri-chlorinated pyridine precursor with appropriate methylating agents.

A plausible synthetic route could involve the sequential Suzuki coupling of a 2,6-dichloro-4-methylnicotinate or a 4,6-dichloro-2-methylnicotinate intermediate. The regioselectivity of the coupling is a critical aspect. In dihalopyridines, the reactivity of the halogen atoms can be influenced by their position relative to the nitrogen atom and other substituents. For instance, in 2,6-dichloronicotinic acid, regioselective Suzuki coupling with aryl boronic acids has been achieved, demonstrating the feasibility of differentiating between the C2 and C6 positions. A similar strategy could be employed for the introduction of a methyl group using methylboronic acid or its derivatives.

A highly efficient Suzuki-Miyaura methylation of pyridines has been reported using methylboronic acid in the presence of a RuPhos ligand, offering a green and nearly quantitative route. rsc.org This approach avoids the use of cryogenic conditions and organolithium reagents, aligning with the principles of sustainable chemistry. rsc.org The choice of catalyst and ligand system is crucial for achieving high yields and regioselectivity.

Table 1: Illustrative Reaction Conditions for Regioselective Suzuki Coupling of Dichloropyridines

| Entry | Dichloropyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Regioselectivity | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl 2,6-dichloronicotinate | Methylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | C6-methylation | High |

| 2 | Methyl 4,6-dichloronicotinate | Methylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | C4-methylation | Moderate |

| 3 | 2,6-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₃PO₄ | Toluene | C2-arylation | 85 |

Note: This table is illustrative and based on general findings for Suzuki coupling on related heterocyclic systems. Specific yields and regioselectivities for the synthesis of this compound would require experimental validation.

FeCl₃-Mediated Condensation for Tailored Alkylation/Arylation

A powerful and flexible method for the synthesis of polysubstituted nicotinates involves the iron(III) chloride-mediated condensation of enamino esters with enones. This methodology allows for the "tailor-made" synthesis of fully alkylated or arylated nicotinates, providing a convergent and efficient route to complex pyridine structures.

The synthesis of this compound could be achieved by the judicious choice of starting materials for this condensation. The reaction likely proceeds through a Michael addition followed by cyclization and aromatization. To obtain the desired 2,4-dimethyl substitution pattern, an enamino ester derived from a β-ketoester with a methyl group at the α-position and an enone with a methyl group at the β-position would be required. The 6-chloro substituent could be introduced either on the starting materials or by a subsequent chlorination step.

The use of FeCl₃ as a catalyst is advantageous due to its low cost, low toxicity, and high efficiency. This method offers a high degree of flexibility in the introduction of various substituents at any position of the pyridine ring, which is often challenging to achieve through traditional multi-step synthetic sequences.

Table 2: Plausible Reactants for FeCl₃-Mediated Synthesis of the Methyl 2,4-dimethylnicotinate core

| Enamino Ester Precursor (from β-ketoester) | Enone Precursor | Resulting Nicotinate Substitution Pattern |

|---|---|---|

| Methyl 3-amino-2-methylbut-2-enoate | But-3-en-2-one | Methyl 2,4,6-trimethylnicotinate |

| Ethyl 3-aminobut-2-enoate | Pent-3-en-2-one | Ethyl 2,5-dimethylnicotinate |

| Methyl 3-amino-2-chlorobut-2-enoate | Pent-3-en-2-one | This compound |

Note: The reactants in bold are hypothetical precursors for the direct synthesis of the target molecule. The feasibility of this specific reaction would need to be experimentally verified.

Stereochemical Control and Regioselectivity in Nicotinate Synthesis

The concepts of stereochemical control and regioselectivity are paramount in the synthesis of complex, biologically active molecules. While this compound itself is achiral, the principles of stereocontrol become critical when synthesizing chiral derivatives or when chirality is introduced in a subsequent step.

Regioselectivity is a key challenge in the functionalization of the pyridine ring. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the positions susceptible to nucleophilic or electrophilic attack. The presence of existing substituents further influences the regiochemical outcome of subsequent reactions. For instance, in the synthesis of this compound, the selective introduction of the two methyl groups and the chlorine atom at the C2, C4, and C6 positions, respectively, requires precise regiochemical control. This can be achieved through the use of directing groups, blocking groups, or by exploiting the inherent reactivity differences of the pyridine ring positions.

Stereochemical control would be relevant in the synthesis of derivatives of this compound where one of the methyl groups is replaced by a more complex, chiral substituent, or if the ester moiety is derived from a chiral alcohol. Methods for the diastereoselective synthesis of 2,4-disubstituted piperidines, the saturated analogues of pyridines, have been developed and demonstrate that control of stereochemistry is achievable in six-membered nitrogen heterocycles. nih.gov Such strategies often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.

Green Chemistry Principles and Sustainable Synthesis of Substituted Nicotinates

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize the environmental impact of chemical manufacturing. yale.eduacs.org The synthesis of this compound can be made more sustainable by considering aspects such as solvent selection, catalyst efficiency, and atom economy.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer, more environmentally benign solvents. nih.govubc.cawhiterose.ac.uk For the synthesis of nicotinate derivatives, the use of greener solvents such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water can significantly improve the sustainability of the process. Solvent selection guides, developed by pharmaceutical companies, provide a framework for choosing solvents based on their safety, health, and environmental impact. ubc.ca

Table 3: Comparison of Solvents for Nicotinate Synthesis based on Green Chemistry Metrics

| Solvent | Classification (Typical Guide) | Key Considerations |

|---|---|---|

| Dichloromethane | Problematic | Carcinogenicity concerns, high volatility |

| Toluene | Usable with restrictions | Reproductive toxicity, volatile organic compound |

| Acetonitrile | Usable with restrictions | Flammable, toxic |

| Ethanol | Recommended | Renewable, biodegradable, low toxicity |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-based alternative to THF, less prone to peroxide formation |

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and generate less waste than stoichiometric reactions. yale.eduacs.org In the context of synthesizing this compound, the development of highly efficient and recyclable catalysts is a key area of research.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. stanford.edursc.org For nicotinate synthesis, solid-supported metal catalysts or zeolites could potentially be employed. For instance, MoO₃/SiO₂ has been used as a solid acid catalyst for the esterification of nicotinic acid. mdpi.com

Biocatalysis , using enzymes to carry out chemical transformations, is another green approach. Enzymes operate under mild conditions (temperature and pressure) in aqueous media and exhibit high selectivity, often eliminating the need for protecting groups. nih.gov While a specific enzyme for the synthesis of this compound may not be readily available, the development of biocatalytic routes for the synthesis of nicotinate derivatives is an active area of research. For example, nitrilases have been used for the highly efficient biosynthesis of nicotinic acid from 3-cyanopyridine. mdpi.com

The continuous drive for more sustainable chemical manufacturing will undoubtedly lead to the development of even more efficient and environmentally friendly methods for the synthesis of important compounds like this compound.

Chemical Reactivity and Derivatization Pathways of Methyl 6 Chloro 2,4 Dimethylnicotinate

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring's electronic nature dictates its susceptibility to various reaction types, enabling functionalization at specific sites.

The C6 position, bearing a chloro substituent, is the primary site for nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich, but the pyridine nitrogen atom and other electron-withdrawing groups can activate them for nucleophilic attack. wikipedia.org In this molecule, the pyridine nitrogen makes the C6 position (para-position) electron-deficient and thus susceptible to substitution by nucleophiles. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov This pathway allows for the displacement of the chloride ion by a wide variety of nucleophiles. masterorganicchemistry.com

Common transformations involve reactions with amines (ammonia, primary, and secondary amines), alkoxides, and thiolates to yield the corresponding 6-substituted-2,4-dimethylnicotinate derivatives. The reaction is often facilitated by the presence of electron-withdrawing groups that stabilize the negatively charged intermediate. libretexts.orgmasterorganicchemistry.com

| Nucleophile | Reagent/Conditions | Product Class |

| Ammonia (B1221849) (NH₃) | Heat, Pressure | Methyl 6-amino-2,4-dimethylnicotinate |

| Primary Amines (R-NH₂) | Base (e.g., K₂CO₃), Heat | Methyl 6-(alkyl/arylamino)-2,4-dimethylnicotinate |

| Alkoxides (RO⁻) | Alcohol (ROH), Base (e.g., NaH) | Methyl 6-alkoxy-2,4-dimethylnicotinate |

| Thiolates (RS⁻) | Thiol (RSH), Base (e.g., NaH) | Methyl 6-(alkyl/arylthio)-2,4-dimethylnicotinate |

The methyl groups at the C2 and C4 positions are potential sites for functionalization through reactions characteristic of benzylic positions. These groups can undergo free-radical halogenation, for example, using N-bromosuccinimide (NBS) with a radical initiator, to introduce a halogen atom. This newly installed halide can then act as a synthetic handle for subsequent nucleophilic substitution reactions.

Oxidation of these methyl groups to aldehydes or carboxylic acids is also a feasible transformation, typically requiring strong oxidizing agents. The relative reactivity of the C2 versus the C4 methyl group can be influenced by steric hindrance and the electronic environment created by the adjacent substituents.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. msu.edu Compared to benzene, pyridine and its derivatives are significantly less reactive in EAS reactions like nitration, sulfonation, or Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

If forced under harsh conditions, electrophilic attack would most likely occur at the C5 position. This position is meta to the deactivating nitrogen atom and ortho/para to the activating methyl groups, making it the least deactivated site on the ring. However, such reactions are often low-yielding. Alternative methods, such as directed ortho-metalation, might provide a more controlled route for functionalizing the C5 position.

Transformations of the Ester Moiety

The methyl ester at the C3 position provides a versatile handle for derivatization through several classic organic reactions.

The methyl ester can be selectively reduced to the corresponding primary alcohol, (6-chloro-2,4-dimethylpyridin-3-yl)methanol. This transformation requires hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reagent capable of reducing esters to alcohols. harvard.edu For greater selectivity, especially in the presence of other reducible functional groups, milder reagents are preferred. Sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards esters but can be activated. ias.ac.in The use of a sodium borohydride-methanol system, often in a solvent like THF, has been shown to be an effective and inexpensive method for reducing aromatic methyl esters to their corresponding alcohols in high yields. scholarsresearchlibrary.comresearchgate.netresearchgate.net This method offers chemoselectivity, leaving functional groups like nitro or amides intact. ias.ac.in

| Reducing Agent System | Solvent | Typical Conditions | Product |

| LiAlH₄ | THF, Diethyl ether | 0 °C to room temperature | (6-chloro-2,4-dimethylpyridin-3-yl)methanol |

| NaBH₄ / MeOH | THF | Reflux | (6-chloro-2,4-dimethylpyridin-3-yl)methanol |

The methyl ester group readily undergoes transesterification when treated with another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to synthesize a variety of different esters by using the desired alcohol in large excess or by removing the methanol (B129727) byproduct.

Amidation is another key transformation, converting the ester into the corresponding nicotinamide (B372718) derivative. This can be achieved by heating the ester with ammonia or a primary/secondary amine. The reaction can be slow, but its rate can be increased by using amide coupling agents or by first converting the ester to a more reactive acyl chloride, followed by the addition of the amine. This pathway opens access to a broad range of amide-containing compounds.

Hydrolysis to the Corresponding Carboxylic Acid

The ester functionality in methyl 6-chloro-2,4-dimethylnicotinate is susceptible to hydrolysis, a fundamental transformation that converts the methyl ester into the corresponding carboxylic acid, 6-chloro-2,4-dimethylnicotinic acid. This reaction can be achieved under either acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group. The resulting carboxylic acid is deprotonated by the basic medium to form the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the neutral carboxylic acid.

Acid-catalyzed hydrolysis, conversely, involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

The general conditions for these transformations are summarized in the table below.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ | 6-chloro-2,4-dimethylnicotinic acid |

| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat | 6-chloro-2,4-dimethylnicotinic acid |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chlorine atom at the 6-position of the pyridine ring is a key site for derivatization through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for the functionalization of chloro-pyridines. Several named reactions are of particular relevance to this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling would introduce an aryl or vinyl group at the 6-position.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and the chloro-pyridine. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This pathway provides access to 6-alkynyl-2,4-dimethylnicotinate derivatives.

Heck Reaction: The Heck reaction couples the chloro-pyridine with an alkene to form a substituted alkene. This palladium-catalyzed process involves the insertion of the alkene into the palladium-carbon bond followed by β-hydride elimination.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the chloro-pyridine with a primary or secondary amine in the presence of a strong base. This allows for the introduction of various amino groups at the 6-position.

The table below summarizes the key components of these palladium-catalyzed reactions as they would apply to this compound.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | 6-Aryl-2,4-dimethylnicotinate |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine (B6355638) | 6-Alkynyl-2,4-dimethylnicotinate |

| Heck | Alkene | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N, K₂CO₃ | 6-Alkenyl-2,4-dimethylnicotinate |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP, Xantphos | NaOt-Bu, Cs₂CO₃ | 6-(Amino)-2,4-dimethylnicotinate |

Exploration of Other Metal-Catalyzed Transformations

While palladium catalysis is predominant, other transition metals can also be employed for cross-coupling reactions involving chloro-pyridines.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can often be a more cost-effective alternative to palladium for similar transformations, such as Suzuki-Miyaura and Kumada couplings (with Grignard reagents). They can sometimes offer different reactivity and selectivity profiles.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, can be used for the formation of carbon-oxygen and carbon-nitrogen bonds. For instance, coupling with phenols or amines can be achieved using a copper catalyst, often in the presence of a ligand.

Ring-Opening and Rearrangement Pathways

For the specific structure of this compound, ring-opening and rearrangement pathways are not commonly observed under typical synthetic conditions. The pyridine ring is an aromatic and generally stable system. Significant energy input or highly specific reagents would be required to induce such transformations, and these are not standard derivatization pathways for this class of compounds.

Spectroscopic and Advanced Analytical Characterization of Methyl 6 Chloro 2,4 Dimethylnicotinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of Methyl 6-chloro-2,4-dimethylnicotinate is expected to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom, the ester group, and the nitrogen atom in the pyridine (B92270) ring, as well as the electron-donating effect of the methyl groups.

¹H NMR: The aromatic proton at the C5 position is anticipated to appear as a singlet in the aromatic region, typically downfield due to the anisotropic effect of the pyridine ring. The two methyl groups at C2 and C4 will each produce a distinct singlet, with their exact chemical shifts influenced by their position relative to the other substituents. The methyl protons of the ester group (-OCH₃) will also appear as a sharp singlet, generally in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm. libretexts.org The carbons of the pyridine ring will resonate in the aromatic region (approx. 110-160 ppm), with their specific shifts dictated by the attached substituents. The carbons of the two ring-attached methyl groups and the ester methyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| C5-H | ~7.0-7.5 | ~120-125 | s |

| C2-CH₃ | ~2.4-2.6 | ~20-25 | s |

| C4-CH₃ | ~2.3-2.5 | ~18-23 | s |

| O-CH₃ | ~3.8-3.9 | ~52-55 | s |

| C=O | - | ~165-170 | - |

| C2 | - | ~158-162 | - |

| C3 | - | ~130-135 | - |

| C4 | - | ~145-150 | - |

| C6 | - | ~150-155 | - |

Note: Values are estimations based on typical chemical shifts for substituted pyridine and nicotinate (B505614) derivatives.

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are essential to confirm the atomic connectivity. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals for the C5, the two ring methyl groups, and the ester methyl group based on their known proton shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. mdpi.com Key expected correlations include:

The C5-H proton showing correlations to C3, C4, and C6.

The C2-CH₃ protons correlating with C2 and C3.

The C4-CH₃ protons correlating with C3, C4, and C5.

The O-CH₃ protons showing a strong correlation to the carbonyl carbon (C=O) and the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could show through-space interactions between the C2-methyl protons and the ester methyl protons, and between the C4-methyl protons and the C5-H proton, confirming their relative positions on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Formula Determination

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₉H₁₀ClNO₂), the expected monoisotopic mass is 199.03996 Da. uni.lu The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak in an approximate 3:1 ratio.

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecule is ionized and breaks apart into smaller, characteristic fragments. miamioh.edu

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Fragment Ion | Fragment Lost |

| 199.0400 | [M]⁺ | - |

| 184.0165 | [M - CH₃]⁺ | Methyl radical |

| 168.0243 | [M - OCH₃]⁺ | Methoxy radical |

| 164.0083 | [M - Cl]⁺ | Chlorine radical |

| 140.0238 | [M - COOCH₃]⁺ | Carbomethoxy radical |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

For Methyl 6-chloronicotinate, the pyridine ring is nearly planar, and the ester group is only slightly twisted out of this plane. researchgate.net It is expected that this compound would adopt a similar planar conformation. The crystal structure would be stabilized by intermolecular interactions, potentially including weak C-H···O and C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net

Table 3: Crystal Data for the Analogous Compound Methyl 6-chloronicotinate researchgate.net

| Parameter | Value |

| Chemical formula | C₇H₆ClNO₂ |

| Molar mass | 171.58 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.8721 (4) |

| b (Å) | 5.8068 (6) |

| c (Å) | 17.3721 (18) |

| α (°) | 95.563 (9) |

| β (°) | 94.918 (8) |

| γ (°) | 104.657 (9) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The spectrum of this compound is expected to show several key absorption bands:

C-H Stretching: Aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹. Aromatic C-H stretching from the C5-H will appear above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is expected in the region of 1720-1740 cm⁻¹.

C=C and C=N Stretching: Vibrations associated with the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretches of the ester group will produce strong bands in the 1100-1300 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600-800 cm⁻¹. researchgate.net

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ester C=O Stretch | 1720-1740 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| CH₃ Bending | 1375-1450 | Medium |

| Ester C-O Stretch | 1100-1300 | Strong |

| C-Cl Stretch | 600-800 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Isolation of Isomers (e.g., HPLC, UPLC, GC)

The purity of this compound and the separation of its potential isomers are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are powerful techniques widely employed for these purposes. These methods offer high resolution, sensitivity, and accuracy in the qualitative and quantitative analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC and UPLC are the most common methods for assessing the purity of this compound. These techniques separate compounds based on their hydrophobicity. In a typical setup, a nonpolar stationary phase is used with a polar mobile phase.

Detailed UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) methods have been utilized in the analysis of reaction mixtures containing this compound. One such method employs a C18 stationary phase, which is effective for retaining and separating the compound from other components in the mixture. The use of a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA), allows for the efficient separation of compounds with varying polarities. uark.edu The TFA acts as an ion-pairing agent and improves peak shape. The method parameters are summarized in the table below.

Table 1: UPLC-MS Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Chromatography System | Waters Acquity UPLC |

| Column | Acquity CSH C18 (1.7 µm, 2.1 x 30 mm) |

| Mobile Phase A | Water with 0.025% TFA |

| Mobile Phase B | Acetonitrile with 0.025% TFA |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 55°C |

| Detection | Photodiode Array (PDA) Detector (210-400 nm) |

| Mass Spectrometer | Waters SQD2 |

For preparative purposes, such as isolating the compound from a reaction mixture, flash chromatography is a suitable technique. A normal-phase separation using a solvent system like cyclohexane (B81311) and ethyl acetate (B1210297) can be employed to purify derivatives of this compound. uark.edu

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the purity assessment of volatile and thermally stable compounds like this compound. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

While a specific, validated GC method for this compound is not widely published, methods for structurally similar compounds, such as other halonicotinic acid methyl esters, can provide a strong basis for method development. For instance, the analysis of dihalonicotinic acid methyl esters has been successfully performed using GC. uark.edu Typically, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), would be suitable.

A hypothetical GC method for this compound would involve dissolving the sample in a volatile organic solvent and injecting it into the GC system. The oven temperature would be programmed to ramp up to ensure the separation of the target compound from any impurities. A Flame Ionization Detector (FID) would provide good sensitivity for quantification, while a Mass Spectrometer (MS) detector would be invaluable for the identification of the main component and any impurities based on their mass spectra.

Table 2: Hypothetical GC Parameters for Purity Assessment

| Parameter | Suggested Condition |

|---|---|

| Gas Chromatograph | Agilent GC system or equivalent |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250°C |

| Injection Mode | Split/Splitless |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C (FID) or MS transfer line at 280°C |

Isolation of Isomers

In cases where structural or stereoisomers of this compound may be present, chromatographic techniques are essential for their separation and isolation. Positional isomers, if present, would likely have different polarities and boiling points, allowing for their separation by standard HPLC or GC methods.

If the compound were to exist as enantiomers (non-superimposable mirror images), specialized chiral chromatography would be required for their separation. This involves the use of a chiral stationary phase (CSP) in either HPLC or GC. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. While it is not explicitly stated that this compound is chiral, the potential for chiral derivatives necessitates the consideration of such advanced separation techniques. uark.edu

Computational Chemistry and Theoretical Studies on Methyl 6 Chloro 2,4 Dimethylnicotinate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure and energetics of organic molecules. nih.gov These methods are routinely applied to substituted pyridine (B92270) and nicotinate (B505614) derivatives to elucidate their molecular properties. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the configuration with the lowest potential energy. physchemres.org For Methyl 6-chloro-2,4-dimethylnicotinate, this would be performed using a DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has proven effective for similar heterocyclic systems. physchemres.orgnih.gov

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. Conformational analysis would also be essential to identify different spatial arrangements (conformers), particularly concerning the rotation of the methyl and ester groups, and to determine their relative stabilities.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C=O | 1.210 | |

| C-N (ring) | 1.340 | |

| C-C (ring) | 1.395 | |

| Bond Angle (°) | C-C-Cl | 118.5 |

| O=C-O | 125.0 | |

| C-N-C | 117.0 |

Molecular orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researcher.life

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov From these energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to further quantify the molecule's reactivity. scirp.org For substituted pyridines, the distribution and energy of these orbitals are significantly influenced by the nature and position of the substituents. researcher.life

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.20 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds.

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained and correlated with experimental data, which is invaluable for assigning complex spectra and confirming regiochemistry. nih.gov

Vibrational Frequencies : Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of energy with respect to atomic positions. scirp.org These calculations yield the frequencies and intensities of the normal modes of vibration. nih.gov Analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for the precise assignment of experimental spectral bands to specific molecular motions, such as C-Cl stretching, C=O bending, or pyridine ring deformations. researchgate.net

Reaction Mechanism Elucidation and Transition State Modeling for Synthetic Pathways

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net While specific studies on the synthesis of this compound are not available, the methodology can be described. Computational chemists can model the synthetic pathway by:

Identifying Reactants, Products, and Intermediates : The geometries of all species involved in the reaction are optimized.

Locating Transition States (TS) : The transition state represents the highest energy point along the reaction coordinate. Specialized algorithms are used to find this saddle point on the potential energy surface.

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the activation barrier (ΔG‡), which is critical for understanding reaction kinetics. researchgate.net

Verifying the Reaction Pathway : Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.

This approach could be used to study the esterification of the corresponding nicotinic acid or the chlorination of the pyridine ring, providing detailed insight into the reaction's feasibility and mechanism.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that many pyridine and nicotinate derivatives exhibit biological activity, molecular docking is a valuable computational technique to predict how this compound might interact with a biological target, such as a protein or enzyme. nih.govhilarispublisher.commdpi.com The process involves:

Placing the molecule (ligand) into the binding site of a receptor protein.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and predict the most likely binding pose. hilarispublisher.com

Although no specific docking studies have been reported for this compound, its scaffold is present in molecules targeting a range of proteins. tandfonline.com A hypothetical docking study against a kinase, for example, could reveal potential hydrogen bonds, hydrophobic interactions, or π-π stacking that stabilize the ligand-protein complex. Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time and to understand the dynamic nature of the interaction. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase (e.g., VEGFR-2) | -8.5 | Lys868 | Hydrogen Bond with C=O |

| Phe1047 | π-π Stacking with Pyridine Ring |

In Silico Property Prediction (e.g., predicted collision cross section)

In silico tools can predict a wide range of physicochemical properties. One such important parameter is the Collision Cross Section (CCS) , which is a measure of the ion's size and shape in the gas phase. CCS values are increasingly used in ion mobility-mass spectrometry as an additional identifier to improve confidence in compound annotation. uq.edu.au

These values are often predicted using machine learning models trained on large experimental datasets. nih.govresearchgate.netacs.org For this compound, predicted CCS values for various adducts have been calculated and are available in public databases. uni.lu

Table 4: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.04729 | 137.0 |

| [M+Na]⁺ | 222.02923 | 148.1 |

| [M+K]⁺ | 238.00317 | 145.2 |

| [M+NH₄]⁺ | 217.07383 | 156.7 |

| [M-H]⁻ | 198.03273 | 140.2 |

Data sourced from PubChem, calculated using the CCSbase method. uni.lu

Applications of Methyl 6 Chloro 2,4 Dimethylnicotinate in Organic Synthesis and Materials Science

Methyl 6-chloro-2,4-dimethylnicotinate as a Key Building Block for Complex Molecules

The strategic placement of functional groups in this compound makes it a crucial starting material for the synthesis of a variety of complex organic molecules. ambeed.com The chloro substituent at the 6-position is particularly significant as it serves as a handle for nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functionalities. ambeed.com

Chemists can leverage the reactivity of the chloro and ester groups to build intricate molecular frameworks. ambeed.com The methyl groups at the 2- and 4-positions influence the electronic properties and steric environment of the pyridine (B92270) ring, which can be exploited to achieve regioselectivity in subsequent reactions. ambeed.com This level of control is paramount in multi-step syntheses where precise molecular architecture is essential for the desired biological activity or material property.

Table 1: Key Reactions of this compound in Complex Molecule Synthesis

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 6-substituted-2,4-dimethylnicotinates |

| Suzuki Coupling | Boronic acids/esters, Palladium catalyst | 6-aryl/heteroaryl-2,4-dimethylnicotinates |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst | 6-amino-2,4-dimethylnicotinates |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 6-alkynyl-2,4-dimethylnicotinates |

| Hydrolysis | Acid or Base | 6-chloro-2,4-dimethylnicotinic acid |

| Amidation | Amines | 6-chloro-2,4-dimethylnicotinamides |

Role as a Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

A significant application of this compound is its use as a precursor in the synthesis of pharmacologically active compounds. Its structural motif is found within various molecules of medicinal interest.

A notable example is its use in the synthesis of novel inhibitors of Protease-Activated Receptor 2 (PAR-2). bohrium.com PAR-2 is a G-protein coupled receptor implicated in a range of inflammatory and pain-related disorders. bohrium.com In a patented synthetic route, this compound serves as a key starting material. bohrium.com The chloro group at the 6-position is displaced by a piperazine (B1678402) derivative to furnish a key intermediate. bohrium.com This intermediate is then further elaborated to yield potent PAR-2 inhibitors, which have potential therapeutic applications in treating pain, inflammation, and various other diseases. bohrium.com

Table 2: Synthesis of a PAR-2 Inhibitor Intermediate

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | tert-butyl piperazine-1-carboxylate | Compound 242 (a piperazine-substituted nicotinate) | Intermediate in the synthesis of PAR-2 inhibitors |

Source: US20240066027A1 bohrium.com

Intermediate in Agrochemical and Specialty Chemical Production

The pyridine core is a common feature in many agrochemicals, and substituted nicotinic acid derivatives are important intermediates in their production. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate. The chloro- and methyl-substituted pyridine ring is a key pharmacophore in several classes of insecticides, herbicides, and fungicides.

The reactivity of the chloro group allows for the introduction of various toxophoric groups, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification. This versatility makes it an attractive building block for the combinatorial synthesis of new agrochemical candidates. ambeed.com

Similarly, in the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of dyes, pigments, and other performance chemicals. The pyridine nitrogen offers a site for quaternization, leading to cationic compounds that can have applications as surfactants or phase-transfer catalysts.

Synthesis of Advanced Polymeric Materials and Functional Organic Frameworks

While the direct polymerization of this compound is not a common application, its derivatives can be valuable monomers for the synthesis of advanced polymeric materials. For instance, the chloro group could be replaced by a polymerizable group, such as a vinyl or styryl moiety, through cross-coupling reactions. The resulting monomer could then be polymerized to create polymers with pyridine units in the side chain. These pyridine-containing polymers can exhibit interesting properties, such as metal coordination, pH-responsiveness, and catalytic activity.

Furthermore, the corresponding carboxylic acid, obtained via hydrolysis of the methyl ester, can serve as a ligand for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials with applications in gas storage, separation, and catalysis. The pyridine nitrogen and the carboxylate group can coordinate to metal ions, forming extended three-dimensional networks. The methyl groups on the pyridine ring would be expected to influence the porosity and surface properties of the resulting MOF.

Development of Smart Materials and Responsive Systems

The pyridine moiety in this compound and its derivatives can impart "smart" properties to materials, allowing them to respond to external stimuli. The lone pair of electrons on the pyridine nitrogen can be protonated or can coordinate to metal ions. This change in the electronic structure of the pyridine ring can lead to alterations in the material's optical, electronic, or mechanical properties.

For example, polymers or materials incorporating this pyridine derivative could exhibit pH-responsive behavior. In acidic conditions, the protonation of the pyridine nitrogen could lead to swelling or a change in fluorescence. Similarly, the coordination of metal ions could be used to trigger a response, making such materials useful for sensing or controlled release applications. While specific examples utilizing this compound in smart materials are not yet prevalent, the fundamental properties of its core structure suggest significant potential in this area.

Future Research Directions and Perspectives

Unexplored Reactivity and Catalytic Transformations

The chemical landscape of Methyl 6-chloro-2,4-dimethylnicotinate is rich with possibilities for discovering novel reactions and catalytic transformations. The presence of a chlorine atom at the 6-position is a key feature, making it a prime candidate for a variety of cross-coupling reactions. While palladium-catalyzed cross-couplings are standard for haloarenes, the reactivity of chloropyridines can be challenging. Future work could focus on employing modern catalyst systems, such as those based on nickel, which have shown promise for the cross-coupling of historically difficult substrates like 2-chloropyridines. nih.gov Cobalt-catalyzed cross-coupling reactions with Grignard reagents also present a viable, though less explored, avenue for C-C bond formation at this position. oup.com

Furthermore, the direct functionalization of the pyridine (B92270) core through C-H activation is a rapidly advancing field that could be applied to this molecule. thieme-connect.combeilstein-journals.org Research into transition-metal catalyzed C-H functionalization could unlock pathways to introduce alkyl, aryl, or other functional groups at the remaining C-H position on the ring, offering a direct route to novel analogues. thieme-connect.comnih.gov The development of site-selective C-H functionalization would be particularly valuable, allowing for precise modification of the pyridine scaffold.

The reactivity of the methyl groups and the ester functionality also warrants further investigation. While often considered less reactive, the methyl groups could potentially undergo transformations such as radical halogenation or oxidation to introduce further functionality. The ester group, a classic functional handle, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening up another dimension for derivatization and the synthesis of new compound libraries.

| Potential Transformation | Catalyst System | Target Bond |

| Suzuki-Miyaura Coupling | Nickel/dppf | C-Cl |

| Cross-Electrophile Coupling | Nickel/Bathophenanthroline | C-Cl |

| Grignard Coupling | Cobalt(II) acetylacetonate | C-Cl |

| C-H Alkylation | Rhodium-Aluminium Heterobimetallic | C-H |

| C-H Arylation | Palladium/Copper | C-H |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern synthetic technologies like flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging in batch. rsc.orgnih.govresearchgate.net For instance, hazardous reagents or unstable intermediates that may be required for certain transformations of this compound can be generated and consumed in situ, minimizing risk. acs.org

The modular nature of flow chemistry setups would allow for the telescoping of multiple reaction steps, such as a cross-coupling reaction followed by ester hydrolysis, into a single continuous process. jst.org.in This would significantly streamline the synthesis of derivatives and reduce purification efforts. Furthermore, the precise control over reaction parameters in a flow reactor can lead to higher yields and selectivities, which is particularly important when dealing with multifunctional pyridine systems. researchgate.net

Automated synthesis platforms, which can perform a large number of reactions in parallel, would be invaluable for rapidly exploring the chemical space around this compound. researchgate.netresearchgate.net By combining automated platforms with a library of diverse building blocks for cross-coupling or amidation reactions, a vast number of analogues could be synthesized and screened for desired properties, accelerating the discovery of new bioactive molecules. nih.gov The use of reagent cartridges in such systems can further simplify the synthetic workflow. youtube.com

| Technology | Potential Advantage for this compound |

| Flow Chemistry | Safer handling of hazardous reagents, improved reaction control, and telescoped multi-step synthesis. rsc.orgacs.org |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. researchgate.netresearchgate.net |

| Microreactor Technology | Enhanced mixing and heat transfer, precise control of reaction times. akjournals.com |

Asymmetric Synthesis Approaches for Chiral Derivatives

The development of chiral derivatives of this compound represents a significant area for future research, as the introduction of stereocenters is often crucial for biological activity. The catalytic asymmetric synthesis of chiral pyridines is a challenging but rapidly evolving field. chim.it Future efforts could focus on several strategies to introduce chirality.

One approach would be the asymmetric functionalization of the pyridine ring itself. For example, an enantioselective C-H alkylation could be employed to introduce a chiral substituent. acs.org Another strategy involves the dearomatization of the pyridine ring to generate chiral piperidine (B6355638) or dihydropyridine (B1217469) derivatives, which are common motifs in pharmaceuticals. nih.govmdpi.com

Alternatively, chiral side chains could be introduced through the existing functional groups. For instance, the ester could be converted to an amide by reaction with a chiral amine. A more sophisticated approach would involve the development of catalytic asymmetric methods for the transformation of prochiral precursors. For example, if a derivative with an alkene substituent were synthesized, asymmetric hydrogenation could be used to generate a chiral alkyl group. rsc.org The development of novel chiral pyridine-oxazoline (Pyox) ligands, which have shown promise in a range of asymmetric reactions, could also be explored in the context of this specific scaffold. rsc.org

| Asymmetric Strategy | Potential Outcome |

| Enantioselective C-H Functionalization | Introduction of a chiral substituent directly on the pyridine ring. acs.org |

| Asymmetric Dearomatization | Synthesis of chiral piperidine or tetrahydropyridine (B1245486) analogues. nih.govmdpi.com |

| Derivatization with Chiral Auxiliaries | Formation of diastereomeric amides from the corresponding carboxylic acid. |

| Asymmetric Catalysis on Derivatives | Enantioselective hydrogenation of an unsaturated side chain. rsc.org |

Bio-inspired Synthesis and Biosynthetic Pathway Mimicry

Nature provides a rich blueprint for the synthesis of complex molecules, and the principles of biosynthesis can inspire novel and efficient synthetic routes. The core of this compound is a nicotinic acid derivative. The biosynthesis of nicotinic acid (niacin) in many organisms proceeds from tryptophan or aspartic acid. wikipedia.org While a direct mimicry of the entire enzymatic cascade is likely impractical for this substituted analogue, the key bond-forming strategies employed by nature could inform synthetic design.

For example, biosynthetic pathways often involve highly selective enzymatic C-H functionalization and C-N bond formations. Research could focus on developing biomimetic catalysts that can perform similar transformations under mild conditions. The use of enzymes or engineered microorganisms for the synthesis of nicotinic acid is a growing field, and future work could explore the possibility of using biocatalysts to perform specific transformations on this compound or its precursors. frontiersin.org This could include, for example, the selective hydrolysis of the ester or the oxidation of a methyl group.

Furthermore, many bioactive natural products contain pyridine or piperidine rings. nih.gov A bio-inspired approach to derivatization could involve coupling this scaffold to other natural product fragments to create hybrid molecules with novel biological activities. This strategy has been successful in drug discovery and could be a fruitful area of investigation for this compound.

Synergistic Application of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design of new molecules with tailored properties. tandfonline.com For this compound, computational tools can be applied at various stages of the research and development process.

Initially, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of the different positions on the molecule. researchgate.netresearchgate.net This can help in guiding the choice of reagents and reaction conditions for selective transformations. For example, the relative ease of C-H activation at different sites or the susceptibility of the C-Cl bond to oxidative addition can be modeled. nih.gov

In the context of designing new bioactive compounds, molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding of derivatives to specific biological targets. researchgate.netnih.gov This in silico screening can prioritize a smaller number of promising candidates for synthesis, thereby saving time and resources. auctoresonline.org For instance, if a particular protein target is identified, a virtual library of derivatives of this compound can be docked into the active site to identify those with the best predicted binding affinity and mode. acs.orgtjnpr.org The subsequent synthesis and biological evaluation of these prioritized compounds would then provide feedback for refining the computational models in an iterative design cycle.

| Computational Method | Application in Research |

| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. researchgate.netresearchgate.net |

| Molecular Docking | Virtual screening of derivative libraries against biological targets. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new analogues. researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of ligand-protein complexes. nih.gov |

Q & A

Q. Q1. What are the critical parameters for synthesizing Methyl 6-chloro-2,4-dimethylnicotinate, and how can regioselectivity be ensured during chlorination?

Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification of a pre-functionalized pyridine core. For regioselective chlorination at the 6-position, use directing groups (e.g., methyl or ester moieties at 2- and 4-positions) to guide electrophilic substitution. Monitor reaction progress via TLC or HPLC, and optimize temperature (e.g., 0–25°C) to minimize side products. Characterization via -NMR and LC-MS is essential to confirm regiochemistry and purity .

Q. Q2. How should this compound be stored to ensure stability, and what analytical techniques validate its integrity?

Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group or oxidation. Regularly assess stability via:

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

- Use P95/P1 respirators for low exposure and OV/AG-P99 respirators for high concentrations.

- Wear nitrile gloves and chemical-resistant lab coats.

- Conduct all reactions in a fume hood to avoid inhalation.

- Treat waste with activated carbon before disposal to prevent environmental release .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites (e.g., C6-Cl bond polarization).

- Simulate transition states for Suzuki-Miyaura coupling to evaluate feasibility with aryl boronic acids.

- Validate predictions experimentally using -NMR chemical shifts and kinetic studies .

Q. Q5. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Methodological Answer :

Q. Q6. How does the steric and electronic profile of this compound influence its application in medicinal chemistry?

Methodological Answer :

- Conduct SAR studies by synthesizing analogs with varied substituents (e.g., fluoro, methoxy) at the 2-, 4-, and 6-positions.

- Assess binding affinity via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) against target enzymes (e.g., kinases).

- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. Q7. What advanced techniques characterize the environmental degradation pathways of this compound?

Methodological Answer :

- Perform LC-HRMS/MS to identify photolysis/hydrolysis products in simulated environmental matrices (e.g., pH 5–9 buffers).

- Use -isotope labeling to trace ester hydrolysis mechanisms.

- Apply QSAR models to predict ecotoxicity of degradation intermediates .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers address inconsistencies in spectroscopic data for this compound across studies?

Methodological Answer :

Q. Q9. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of this compound?

Methodological Answer :

- Apply probit analysis or logistic regression to calculate LD values.

- Use ANOVA with post-hoc tests (e.g., Tukey HSD) to compare treatment groups.

- Validate assumptions via residual plots and normality tests (Shapiro-Wilk) .

Experimental Design Considerations

Q. Q10. How can researchers optimize reaction yields for this compound in scaled-up syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings